MFCD18313422
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Overview
Description
. This compound is characterized by its biphenyl structure, which includes a carboxylic acid ester, a fluorine atom, and a hydroxyl group.
Preparation Methods
The synthesis of MFCD18313422 involves several steps, typically starting with the preparation of the biphenyl core. The synthetic route may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Functional Groups: The fluorine atom, hydroxyl group, and carboxylic acid ester are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid to form the methyl ester.
Chemical Reactions Analysis
MFCD18313422 undergoes several types of chemical reactions:
Scientific Research Applications
MFCD18313422 has various applications in scientific research:
Mechanism of Action
The mechanism of action of MFCD18313422 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
MFCD18313422 can be compared with other biphenyl derivatives:
[1,1’-Biphenyl]-3-carboxylic acid: This compound lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Fluoro-3’-hydroxy-5’-methylbiphenyl: This compound lacks the carboxylic acid ester group, which limits its applications in esterification reactions.
The unique combination of functional groups in this compound makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-5-11(7-12(17)6-9)10-3-4-14(16)13(8-10)15(18)19-2/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPREYCEIUCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683991 |
Source
|
Record name | Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-22-8 |
Source
|
Record name | Methyl 4-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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